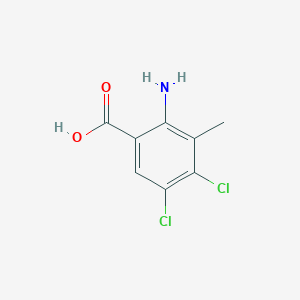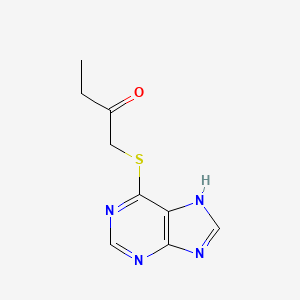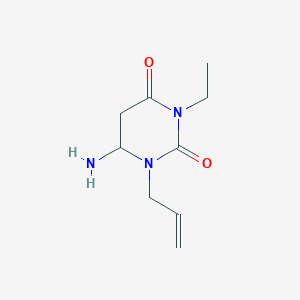![molecular formula C12H16FINO4P B14779198 Diethyl {[(4-fluoro-2-iodophenyl)carbamoyl]methyl}phosphonate](/img/structure/B14779198.png)
Diethyl {[(4-fluoro-2-iodophenyl)carbamoyl]methyl}phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl {[(4-fluoro-2-iodophenyl)carbamoyl]methyl}phosphonate is an organophosphorus compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a phosphonate group, a carbamoyl group, and halogenated aromatic ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {[(4-fluoro-2-iodophenyl)carbamoyl]methyl}phosphonate typically involves the reaction of diethyl phosphite with a halogenated aromatic isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in an inert atmosphere using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl {[(4-fluoro-2-iodophenyl)carbamoyl]methyl}phosphonate undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the aromatic ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The phosphonate group can undergo oxidation to form phosphonic acids or reduction to form phosphines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions include substituted aromatic compounds, phosphonic acids, phosphines, and coupled products with extended carbon chains.
Applications De Recherche Scientifique
Diethyl {[(4-fluoro-2-iodophenyl)carbamoyl]methyl}phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mécanisme D'action
The mechanism of action of Diethyl {[(4-fluoro-2-iodophenyl)carbamoyl]methyl}phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. The halogenated aromatic ring can also interact with hydrophobic pockets in proteins, enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl {[(4-chloro-2-iodophenyl)carbamoyl]methyl}phosphonate
- Diethyl {[(4-bromo-2-iodophenyl)carbamoyl]methyl}phosphonate
- Diethyl {[(4-fluoro-2-bromophenyl)carbamoyl]methyl}phosphonate
Uniqueness
Diethyl {[(4-fluoro-2-iodophenyl)carbamoyl]methyl}phosphonate is unique due to the presence of both fluorine and iodine atoms in the aromatic ring. This combination of halogens can influence the compound’s reactivity and binding properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C12H16FINO4P |
|---|---|
Poids moléculaire |
415.14 g/mol |
Nom IUPAC |
2-diethoxyphosphoryl-N-(4-fluoro-2-iodophenyl)acetamide |
InChI |
InChI=1S/C12H16FINO4P/c1-3-18-20(17,19-4-2)8-12(16)15-11-6-5-9(13)7-10(11)14/h5-7H,3-4,8H2,1-2H3,(H,15,16) |
Clé InChI |
RYCXZRGUIFJOPB-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC(=O)NC1=C(C=C(C=C1)F)I)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


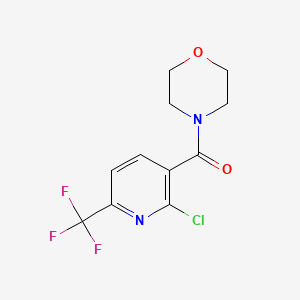

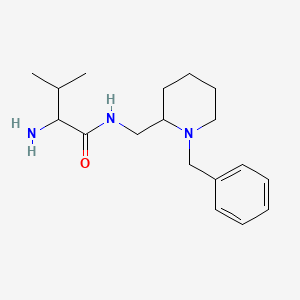
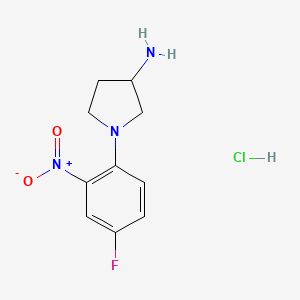
![7-Amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride](/img/structure/B14779140.png)
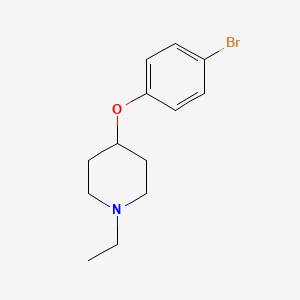
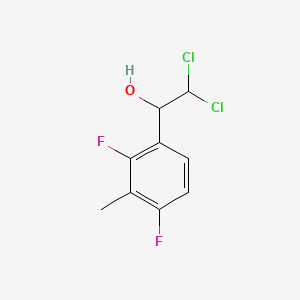
![tert-butyl 2,4-dichloro-5-oxo-7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B14779155.png)
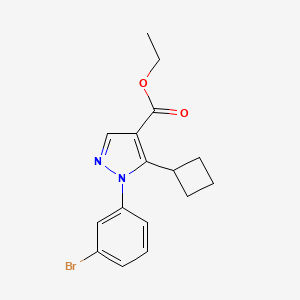
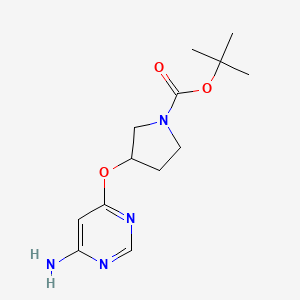
![2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]propanamide](/img/structure/B14779175.png)
